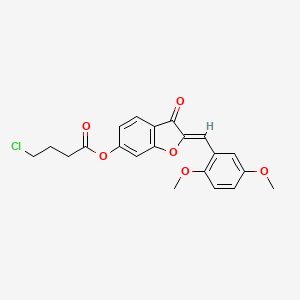![molecular formula C14H11ClN2O B2797281 6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2177060-38-5](/img/structure/B2797281.png)
6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a complex organic compound that features a chlorophenyl group attached to a pyrrolopyridine core
作用机制
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been studied for their antitubercular properties . They have shown activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Related compounds have shown to affect the pathways related to inflammation and tuberculosis .
Pharmacokinetics
For instance, some pyrazolo[3,4-b]pyridines have a ClogP value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
Related compounds have shown to exhibit potent anti-inflammatory effects and activity against Mycobacterium tuberculosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolopyridine core, followed by the introduction of the chlorophenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar but features a fluorine atom instead of a chlorine atom.
4-Methoxyphenethylamine: Another compound with a similar core structure but different functional groups.
Uniqueness
6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
(3-chlorophenyl)-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-12-5-1-3-10(7-12)14(18)17-8-11-4-2-6-16-13(11)9-17/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEKHXYUNBNBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CC=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2797199.png)
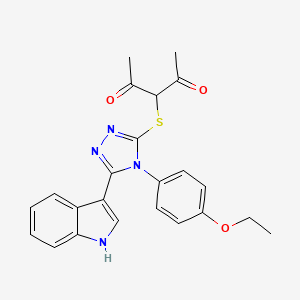
![Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2797203.png)
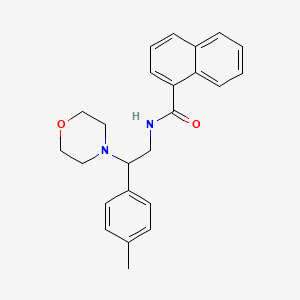
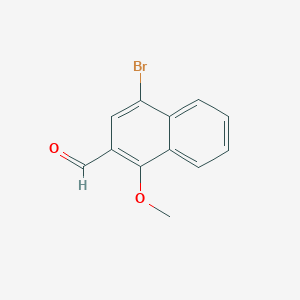
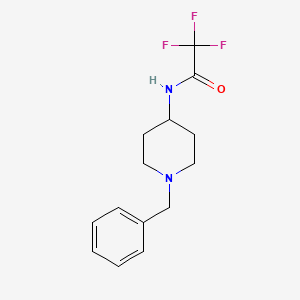
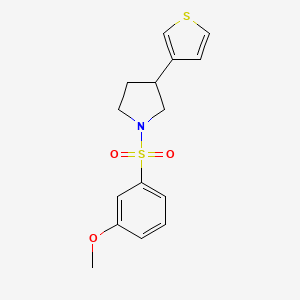
![2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2797213.png)
![N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2797216.png)
![3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2797217.png)
![1-(3,4-dimethylphenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2797218.png)
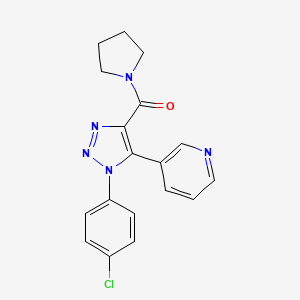
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2797220.png)
